Aqueous Solubility Enhancement: Hydrochloride Salt vs. Free Base Form
The hydrochloride salt of 3,5-dimethylimidazolidin-4-one exhibits markedly enhanced aqueous solubility compared to its free base counterpart. While precise mg/mL values for this specific compound are not reported in peer-reviewed literature, the general imidazolidin-4-one class shows that hydrochloride salt formation improves crystalline character and water solubility significantly over the free base, which is only sparingly soluble . This difference is critical for homogeneous catalysis in aqueous media and for biological assay preparation.
| Evidence Dimension | Aqueous solubility (qualitative comparison) |
|---|---|
| Target Compound Data | Highly soluble in water (hydrochloride salt) |
| Comparator Or Baseline | Free base (3,5-dimethylimidazolidin-4-one): sparingly soluble in water |
| Quantified Difference | Substantial qualitative increase; exact fold-change not reported for this specific pair |
| Conditions | Ambient temperature, deionized water |
Why This Matters
For aqueous-phase reactions, biological assays, or formulation development, the hydrochloride salt form eliminates solubility-limited bottlenecks that plague the free base, directly impacting experimental reproducibility and scale-up feasibility.
